molecular formula C20H25N10O11P B1140930 Adenylyl-(3'-5')-guanosine CAS No. 102029-53-8

Adenylyl-(3'-5')-guanosine

Cat. No.: B1140930
CAS No.: 102029-53-8
M. Wt: 612.45
InChI Key:
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Description

Adenylyl-(3’-5’)-guanosine is a dinucleotide composed of adenosine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of guanosine. This compound is significant in various biochemical processes, particularly in the context of nucleic acid metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenylyl-(3’-5’)-guanosine typically involves the coupling of adenosine and guanosine monophosphates. One common method is the use of phosphoramidite chemistry, where protected nucleoside phosphoramidites are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.

Industrial Production Methods

Industrial production of adenylyl-(3’-5’)-guanosine may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester bond between nucleotides. This method is advantageous due to its specificity and efficiency under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Adenylyl-(3’-5’)-guanosine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can be catalyzed by nucleases, resulting in the cleavage of the dinucleotide into its constituent mononucleotides.

Common Reagents and Conditions

Hydrolytic reactions typically require aqueous conditions with the presence of metal ions such as magnesium or manganese to facilitate the enzymatic activity. Oxidative reactions may involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Major Products Formed

The primary products of hydrolysis are adenosine monophosphate and guanosine monophosphate. Oxidative reactions can lead to the formation of various oxidized nucleotides, depending on the specific conditions and reagents used.

Scientific Research Applications

Adenylyl-(3’-5’)-guanosine has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of phosphodiester bond formation and cleavage.

    Biology: It plays a role in the study of nucleotide signaling pathways and the regulation of cellular processes.

    Medicine: Research on adenylyl-(3’-5’)-guanosine contributes to understanding genetic diseases and developing nucleotide-based therapeutics.

    Industry: It is utilized in the production of nucleotide analogs and as a standard in analytical techniques.

Mechanism of Action

Adenylyl-(3’-5’)-guanosine exerts its effects primarily through its involvement in nucleotide signaling pathways. It can act as a substrate for various enzymes, including nucleotidyl transferases and nucleases, which modulate its activity and function. The molecular targets include enzymes involved in nucleic acid metabolism and signaling proteins that recognize specific nucleotide sequences.

Comparison with Similar Compounds

Similar Compounds

    Adenylyl-(3’-5’)-cytidine: Similar in structure but contains cytidine instead of guanosine.

    Adenylyl-(3’-5’)-uridine: Contains uridine instead of guanosine.

    Guanylyl-(3’-5’)-guanosine: Contains two guanosine molecules linked by a phosphodiester bond.

Uniqueness

Adenylyl-(3’-5’)-guanosine is unique due to its specific combination of adenosine and guanosine, which imparts distinct biochemical properties and functions. Its role in signaling pathways and nucleic acid metabolism distinguishes it from other dinucleotides, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBLDUTUVIXFJE-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311414
Record name Adenylyl-(3′→5′)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-23-6
Record name Adenylyl-(3′→5′)-guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3352-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl-(3′→5′)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenylyl-(3'→5')-guanosine
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